molecular formula C22H29NO6S B11162516 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

Cat. No.: B11162516
M. Wt: 435.5 g/mol
InChI Key: IGEMCFUXXCCYPI-JRZJBTRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with butyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with 2-bromo-N-(methylsulfanyl)butanamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced chromen-2-one derivatives .

Scientific Research Applications

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-2-one core can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, the compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the chromen-2-one core and the butyl and methylsulfanyl substituents enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C22H29NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H29NO6S/c1-5-6-7-15-12-19(24)29-20-13(2)18(9-8-16(15)20)28-14(3)21(25)23-17(22(26)27)10-11-30-4/h8-9,12,14,17H,5-7,10-11H2,1-4H3,(H,23,25)(H,26,27)/t14?,17-/m0/s1

InChI Key

IGEMCFUXXCCYPI-JRZJBTRGSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.